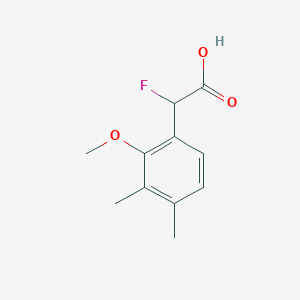

2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid

Descripción

2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid is a fluorinated arylacetic acid derivative characterized by:

- Fluorine substitution at the α-carbon of the acetic acid group.

- Aromatic substituents: A methoxy group at the 2-position and methyl groups at the 3- and 4-positions on the phenyl ring. The compound’s molecular weight is 212.22 g/mol (CAS: 1566186-30-8) .

Propiedades

Fórmula molecular |

C11H13FO3 |

|---|---|

Peso molecular |

212.22 g/mol |

Nombre IUPAC |

2-fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |

InChI |

InChI=1S/C11H13FO3/c1-6-4-5-8(9(12)11(13)14)10(15-3)7(6)2/h4-5,9H,1-3H3,(H,13,14) |

Clave InChI |

SIYLZOYBIZVHIM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)C(C(=O)O)F)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable fluorinated benzene derivative. For example, starting with 2,4,5-trifluorobenzonitrile, nucleophilic aromatic substitution can be performed to introduce the methoxy and dimethyl groups, followed by hydrolysis to obtain the acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid serves as a potential building block in the synthesis of various pharmaceutical compounds. The compound's structural similarities to other biologically active molecules suggest potential therapeutic roles. For instance:

- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their anti-inflammatory properties. The unique combination of fluoro and methoxy functionalities may enhance these effects.

- Analgesics : Similar derivatives have shown promise as analgesics, indicating that this compound could also exhibit pain-relieving properties.

Case Studies

- Interaction Studies : Research on structurally related compounds has demonstrated their ability to bind to biological targets involved in inflammation and cancer progression. Future studies on 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid could elucidate its interactions with specific enzymes or receptors .

- Synthesis Pathways : Various synthetic routes have been developed for creating derivatives of this compound, which could lead to novel therapeutic agents. For example, enantioselective syntheses involving chiral auxiliaries have been explored to enhance the pharmacological profiles of similar acids .

Applications in Agrochemicals

The compound's chemical properties also make it suitable for use in agrochemicals:

- Pesticides : Fluorinated compounds are often more effective as pesticides due to their enhanced stability and bioactivity. The structural features of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid may allow it to function effectively against various pests.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and selectivity, while the methoxy and dimethyl groups can influence the compound’s pharmacokinetic properties. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Table 1: Comparative Data on Similar Compounds

Electronic Effects and Acidity

- Target Compound: The methoxy (electron-donating via resonance) and methyl (electron-donating via induction) groups decrease the acidity of the acetic acid group compared to analogs with electron-withdrawing substituents. Its pKa is estimated to be ~3.5–4.0, similar to non-fluorinated phenylacetic acids .

- Trifluoromethyl Analogs : The CF₃ group in 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid lowers the pKa to ~2.5, enhancing acidity due to strong electron withdrawal .

- Chlorinated Analogs : The chloro group in 2-(5-Chloro-2-methoxyphenyl)acetic acid further reduces pKa (~2.8–3.2), demonstrating how halogen electronegativity modulates reactivity .

Actividad Biológica

2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a fluoro group and a methoxy-substituted aromatic ring, which may contribute to its pharmacological properties. The molecular formula is C12H15F O3, with a molecular weight of approximately 212.22 g/mol.

The structure of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid can be represented as follows:

This compound is characterized by:

- Fluoro Group : Enhances metabolic stability and bioavailability.

- Methoxy Group : Often linked to anti-inflammatory and analgesic properties.

- Carboxylic Acid Moiety : Capable of undergoing various chemical reactions such as esterification and amidation.

Pharmacological Properties

- Anti-inflammatory Effects : Similar methoxy-substituted phenyl compounds have been reported to exhibit significant anti-inflammatory properties, suggesting potential therapeutic roles for this compound in inflammatory diseases.

- Analgesic Activity : Compounds with similar structures are frequently investigated for their ability to modulate pain pathways, indicating that this compound may also possess analgesic effects.

- Anticancer Potential : Fluorinated compounds often show enhanced interaction with biological targets involved in cancer progression. Research indicates that such compounds can inhibit specific enzymes related to tumor growth .

Case Study 1: Structural Similarities

Research has shown that compounds structurally similar to 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid demonstrate various biological activities. For instance, analogs with methoxy and fluoro groups have been associated with improved pharmacokinetic profiles and therapeutic efficacy against diseases like cancer and inflammation.

Case Study 2: Enzyme Inhibition

Studies on similar fluorinated acetic acids have indicated their potential as inhibitors of key enzymes involved in disease mechanisms. For instance, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have shown promise in suppressing pathogen growth, which could be extrapolated to the evaluation of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid against similar targets .

Comparative Analysis of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.